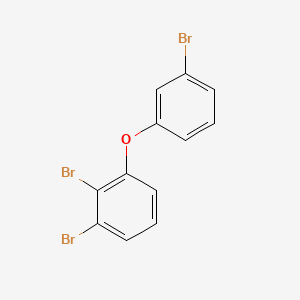

1,2-Dibromo-3-(3-bromophenoxy)benzene

Description

Properties

IUPAC Name |

1,2-dibromo-3-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-3-1-4-9(7-8)16-11-6-2-5-10(14)12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJUBSPXDSGLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C(=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879855 | |

| Record name | BDE-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-76-3 | |

| Record name | 1,2-Dibromo-3-(3-bromophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3'-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551067JTII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Materials

- 3-Bromophenol or its derivatives serve as the nucleophilic phenol component.

- 1,2-Dibromobenzene or similarly substituted bromobenzenes act as electrophilic aromatic partners.

Synthesis Route

A typical synthetic route involves:

Nucleophilic Aromatic Substitution or Ullmann Ether Synthesis

The phenolic oxygen of 3-bromophenol attacks the brominated benzene ring under basic conditions or copper-catalyzed coupling to form the diphenyl ether linkage.Regioselective Bromination

Bromination is conducted to install bromine atoms at the 1 and 2 positions on the benzene ring adjacent to the ether linkage. This is usually achieved by treating the intermediate diphenyl ether with bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid over-bromination.Purification

The crude product is purified by column chromatography or recrystallization to isolate 1,2-Dibromo-3-(3-bromophenoxy)benzene with high purity.

Reaction Conditions

- Solvents: Common solvents include dichloromethane, acetonitrile, or tetrahydrofuran (THF).

- Temperature: Bromination is often performed at 0 °C to room temperature to control reaction rate and selectivity.

- Catalysts: Copper catalysts may be used in the ether formation step.

- Work-up: Washing with sodium thiosulfate solution is employed to quench excess bromine.

Experimental Data Summary

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Ether formation | 3-Bromophenol + 1,2-dibromobenzene, Cu catalyst, base, solvent (e.g., DMF) | Intermediate diphenyl ether | High regioselectivity essential |

| Bromination | Br2 or NBS, 0 °C to RT, dichloromethane | 1,2-Dibromo substitution | Controlled to avoid polybromination |

| Purification | Column chromatography or recrystallization | Pure product (yield ~60-80%) | Confirmed by NMR and mass spectrometry |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton NMR shows aromatic proton shifts consistent with bromination pattern and ether linkage.

- Mass Spectrometry: Confirms molecular weight of 406.89 g/mol.

- Melting Point: Typically reported in literature for purity assessment.

- Chromatography: TLC and HPLC used to monitor reaction progress and purity.

Research Findings and Notes

- The regioselectivity of bromination is critical and can be influenced by solvent polarity and temperature.

- Copper-catalyzed Ullmann ether synthesis is preferred for forming the diphenyl ether bond due to its reliability and selectivity.

- Similar brominated diphenyl ethers have been synthesized with yields ranging from 50% to 80%, indicating moderate efficiency.

- The compound is primarily used for research purposes, including studies on brominated flame retardants and organic synthesis intermediates.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3,3’-Tribromodiphenyl ether undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Zero-valent iron (ZVI) in the presence of a solvent like ethanol or water.

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products

Reduction: Lower brominated diphenyl ethers or diphenyl ether.

Substitution: Substituted diphenyl ethers with different functional groups replacing the bromine atoms.

Scientific Research Applications

Organic Synthesis

1,2-Dibromo-3-(3-bromophenoxy)benzene serves as a versatile building block in organic synthesis. Its bromine atoms enable nucleophilic substitution reactions, allowing the introduction of various functional groups into organic molecules. This property is particularly useful in creating complex compounds for research and industrial applications.

Pharmaceutical Development

The compound is explored for its potential in drug development due to its ability to interact with biological targets. Research indicates that brominated compounds can exhibit antimicrobial properties and influence enzyme activity. Studies have shown that derivatives of dibrominated compounds can lead to the discovery of new therapeutic agents targeting specific diseases .

Material Science

In material science, 1,2-Dibromo-3-(3-bromophenoxy)benzene is utilized in the formulation of flame retardants. Its bromine content enhances the fire resistance of polymers and other materials, making it valuable in industries requiring safety standards for flammability. Research indicates that incorporating this compound into thermosetting resins significantly improves their fire-retardant properties .

Environmental Studies

The environmental impact of brominated compounds has garnered attention due to their persistence and bioaccumulation potential. Studies on 1,2-Dibromo-3-(3-bromophenoxy)benzene focus on its behavior in ecosystems and its degradation pathways. Understanding these factors is crucial for assessing the ecological risks associated with its use and disposal .

Case Study 1: Synthesis of Brominated Compounds

A study published in Organic Letters detailed a method for synthesizing dibrominated phenolic compounds using electrophilic bromination techniques. The resulting compounds exhibited enhanced reactivity towards nucleophiles, demonstrating the utility of 1,2-Dibromo-3-(3-bromophenoxy)benzene as a precursor for complex organic molecules .

Case Study 2: Flame Retardant Applications

Research conducted by Alfa Chemistry analyzed the effectiveness of BDE 20 as a flame retardant in various polymer matrices. The study demonstrated that incorporating this compound significantly reduced flammability while maintaining mechanical properties, making it suitable for applications in electronics and construction materials .

Case Study 3: Environmental Impact Assessment

A comprehensive assessment published by ECHA evaluated the environmental persistence of polybrominated diphenyl ethers (PBDEs), including BDE 20. The findings highlighted the need for regulatory measures due to their bioaccumulation potential and adverse effects on aquatic life .

Mechanism of Action

The mechanism of action of 2,3,3’-Tribromodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it regulates the synthesis of various proteins involved in detoxification processes . The compound can also undergo debromination, leading to the formation of reactive intermediates that may contribute to its toxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 1,2-Dibromo-4-(3-bromophenoxy)benzene

Key Differences :

- CAS RN : 147217-80-9 .

- Structure: The bromophenoxy group is positioned at the para (4th) position on the central benzene ring, while bromines occupy positions 1 and 2 (Table 1).

- Steric Hindrance: The ortho bromines in the original compound create steric crowding, which may reduce reaction rates in substitution processes compared to the para isomer.

Table 1: Structural Comparison of Positional Isomers

Halogenated Alkanes: 1,2-Dibromo-3-chloropropane (DBCP)

Key Differences :

- Structure : DBCP (CAS RN: 96-12-8) is an aliphatic compound with bromines at positions 1 and 2 and a chlorine at position 3 on a propane backbone .

- Toxicity Profile :

- Reactivity : The aliphatic structure of DBCP allows for easier nucleophilic substitution (e.g., hydrolysis) compared to aromatic brominated compounds, which are more resistant to degradation .

Halogen-Substituted Analogs

1,2-Dibromo-3-(iodomethyl)benzene

- Structure : Bromines at positions 1 and 2 with an iodomethyl group at position 3 .

- Iodine’s larger atomic radius also increases molecular polarizability compared to bromine.

- Applications : Likely used in cross-coupling reactions due to iodine’s superior leaving-group ability.

1,2-Dibromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

- Structure : Bromines at 1 and 2, difluoromethoxy at 3, and trifluoromethyl at 5 .

- Electronic Effects : Fluorine’s electronegativity stabilizes the molecule via strong C-F bonds, increasing resistance to thermal and oxidative degradation.

- Bioactivity : Fluorinated analogs are often explored in pharmaceuticals for enhanced metabolic stability.

Table 2: Comparison of Halogen-Substituted Analogs

Environmental and Commercial Considerations

- PBDEs as Flame Retardants : PBDE 20’s tri-brominated structure places it in a class of PBDEs with moderate persistence. Higher-brominated PBDEs (e.g., deca-BDEs) exhibit greater environmental retention but lower bioavailability .

- Commercial Availability: Both 1,2-Dibromo-3-(3-bromophenoxy)benzene and its para isomer are available as research standards (e.g., TRC-D422895), indicating their use in analytical chemistry and toxicology studies .

Biological Activity

1,2-Dibromo-3-(3-bromophenoxy)benzene is a brominated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and applications in various fields.

Chemical Structure and Properties

1,2-Dibromo-3-(3-bromophenoxy)benzene possesses the molecular formula and features a benzene ring substituted with two bromine atoms and a phenoxy group. The presence of multiple bromine atoms enhances its chemical reactivity and biological properties, making it a subject of interest in pharmacological studies.

The biological activity of 1,2-Dibromo-3-(3-bromophenoxy)benzene is primarily attributed to its interaction with various molecular targets in biological systems. It has been observed to:

- Disrupt Endocrine Function : As a brominated compound, it can mimic or inhibit hormone activity by binding to hormone receptors, potentially leading to endocrine disruption.

- Modulate Oxidative Stress : The compound may influence oxidative stress pathways, which are critical in various physiological processes and disease states.

- Exhibit Antimicrobial Properties : Preliminary studies suggest that halogenated compounds like 1,2-Dibromo-3-(3-bromophenoxy)benzene may possess antimicrobial properties due to their ability to interact with microbial membranes .

Biological Activity Studies

Several studies have investigated the biological effects of 1,2-Dibromo-3-(3-bromophenoxy)benzene:

Ecotoxicological Impact

The compound's potential impact on aquatic life has been assessed due to its use as a flame retardant. Studies reveal that brominated compounds can accumulate in aquatic environments and disrupt endocrine systems in fish and other organisms, leading to reproductive and developmental issues .

Case Studies

- Endocrine Disruption : A study on the effects of brominated flame retardants revealed that exposure to such compounds resulted in altered hormone levels in aquatic species. This suggests that 1,2-Dibromo-3-(3-bromophenoxy)benzene could have similar effects due to its structural properties .

- Antimicrobial Activity : Research on halogenated antimicrobial agents indicated that compounds with bromine substitutions exhibited enhanced activity against drug-resistant strains of bacteria. This points toward the potential for 1,2-Dibromo-3-(3-bromophenoxy)benzene as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dibromo-3-(3-bromophenoxy)benzene | C₁₂H₈Br₄O | Two bromine atoms; potential endocrine disruptor |

| 1,4-Dibromo-2-(4-bromophenoxy)benzene | C₁₂H₈Br₄O | Similar structure; studied for its chemical reactivity |

| Tetrabromobisphenol A | C₁₂H₈Br₄O₃ | Highly brominated; used as a flame retardant |

Q & A

Q. What are the recommended methods for characterizing 1,2-Dibromo-3-(3-bromophenoxy)benzene in the laboratory?

Characterization should involve a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic substitution pattern and bromine positions .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥97%) and monitor reaction progress using reverse-phase columns with UV detection .

- Mass Spectrometry (MS) : Confirm molecular weight (406.9 g/mol) via electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle and store this compound?

- Handling : Wear nitrile gloves, protective eyewear, and lab coats. Conduct reactions in a fume hood to avoid inhalation exposure (H333 hazard) .

- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) .

- Waste Disposal : Segregate halogenated waste and dispose via licensed hazardous waste facilities to prevent environmental contamination .

Q. What synthetic strategies are suitable for preparing this compound?

While direct synthesis protocols are not detailed in the evidence, brominated aromatic ethers are typically synthesized via:

- Ullmann Coupling : Reacting bromophenol derivatives with dibromobenzene using a copper catalyst.

- Electrophilic Bromination : Introducing bromine selectively to pre-synthesized diphenyl ethers under controlled conditions (e.g., using Br/FeBr) .

- Purification : Recrystallization from ethanol or column chromatography to achieve ≥97% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Solubility : The compound’s solubility is not well-documented. Use systematic solvent screening (e.g., DMSO, THF, chloroform) with sonication and heating (≤60°C) to determine optimal conditions .

- Melting Point : Discrepancies may arise from impurities. Purify via recrystallization and use differential scanning calorimetry (DSC) for accurate measurement .

- Statistical Validation : Replicate experiments ≥3 times and apply ANOVA to identify outliers or methodological inconsistencies.

Q. What methodologies are used to study its environmental persistence as a brominated flame retardant?

- Degradation Studies : Use GC-MS to monitor abiotic degradation (e.g., photolysis under UV light) and biotic degradation via microbial consortia .

- Toxicity Assays : Evaluate ecotoxicity using Daphnia magna or algal growth inhibition tests (OECD guidelines) .

- Environmental Modeling : Predict bioaccumulation potential using logP values (6.40) and octanol-water partition coefficients .

Q. How can researchers optimize analytical methods for trace detection in environmental samples?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate the compound from water or soil .

- Instrumentation : Use GC-ECD (electron capture detection) for halogen-specific sensitivity or LC-MS/MS for low detection limits (ng/L range) .

- Matrix Effects : Spike recovery experiments (80–120%) to validate method accuracy in complex matrices like sediment or biological tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.